Structural Differentiation of 5,8-Diphenyl-3-(trifluoromethyl)pyrido[2,3-d]pyridazine from Patent-Lead GABAA Ligand Scaffolds
The target compound possesses a 5,8-diphenyl-3-(trifluoromethyl) substitution pattern. In contrast, the high-affinity GABAA receptor ligands described in patent US 6593325 and related literature require a substituted alkoxy moiety at the 2-position and a range of substituents at the 3- and 8-positions [1]. The specific pattern of the target compound is chemically distinct from these optimized leads, making it a valuable starting point for exploring alternative SAR vectors or for generating distinct intellectual property.
| Evidence Dimension | Substitution pattern on pyrido[2,3-d]pyridazine core |
|---|---|
| Target Compound Data | 3-CF3, 5-Ph, 8-Ph. No 2-alkoxy substitution. |
| Comparator Or Baseline | Patent-defined high-affinity GABAA ligands (e.g., from US 6593325): Require 2-alkoxy, 8-substituted cycloalkyl/phenyl/heteroaryl, and variable 3-substituent. |
| Quantified Difference | Qualitative difference in substitution vector; target compound lacks the 2-alkoxy group critical for high-affinity GABAA binding in the patent series. |
| Conditions | Structural analysis compared to patent chemical matter. |
Why This Matters
This compound provides access to an underexplored region of SAR space for the pyrido[2,3-d]pyridazine scaffold, distinct from heavily patented GABAA receptor pharmacophores, which is crucial for generating novel intellectual property in CNS drug discovery programs.
- [1] Mitchinson, A., Carling, W. R., Street, L. J., & Castro Pineiro, J. L. (2003). Pyrido-pyridazine derivatives as ligands for GABA receptors. U.S. Patent No. 6,593,325. Washington, DC: U.S. Patent and Trademark Office. View Source
